(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile
Description
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzimidazole core linked to a substituted phenylamino group. This compound is synthesized via condensation reactions between benzimidazole acetonitrile derivatives and substituted aryl aldehydes, often catalyzed by bases like piperidine or proline in ethanol or methanol . Its structural uniqueness lies in the combination of a benzimidazole (a bioisostere for purine bases) and a chloro-methylphenyl group, which may confer pharmacological relevance, such as kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-13(18)5-4-8-14(11)20-10-12(9-19)17-21-15-6-2-3-7-16(15)22-17/h2-8,10,20H,1H3,(H,21,22)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGQAYNOOPZJH-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 3-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacological agent , particularly in the development of drugs targeting various diseases. Its structural features, including the benzimidazole moiety, are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit anticancer properties . For instance, studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in cancer cell lines. A specific study highlighted the effectiveness of compounds similar to (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile against breast cancer cells, showing IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro tests have shown that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Enzyme Inhibition
One notable application is its role as an enzyme inhibitor . Studies have reported that similar compounds can inhibit specific kinases involved in cancer progression, such as CK1δ, with IC50 values as low as 0.040 μM . This suggests potential use in targeted cancer therapies.
Neurological Disorders
There is emerging evidence that benzimidazole derivatives may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems . This opens avenues for research into treatments for conditions like Alzheimer's disease and schizophrenia.
Case Study: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells compared to normal fibroblast cells. The study utilized MTT assays to quantify cell viability and concluded that the compound could serve as a lead structure for further drug development .
Case Study: Antimicrobial Activity
A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, establishing it as a potential candidate for antibiotic development .
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their function. The acrylonitrile moiety may also participate in covalent bonding with target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of acrylonitriles with benzimidazole/benzoxazole scaffolds. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Features and Properties
Key Findings from Comparative Studies
Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) increase the electrophilicity of the acrylonitrile moiety, enhancing reactivity in nucleophilic additions.
Stereochemical Influence :
- The (E)-configuration is consistently preferred in analogs to maintain conjugation between the benzimidazole/benzoxazole and acrylonitrile groups, as confirmed by X-ray crystallography in related structures .
Biological Relevance: Benzimidazole derivatives are known for kinase inhibition (e.g., VEGFR-2) due to their purine-mimetic properties. Substituents like trifluoromethyl or nitro groups enhance target selectivity . The target compound’s 3-chloro-2-methylphenyl group may improve metabolic stability compared to nitro-containing analogs, which are prone to reduction in vivo .
Synthetic Yields :
- Piperidine-catalyzed condensations (e.g., ) achieve higher yields (~88%) compared to proline-mediated reactions (~70–80%) , likely due to better stabilization of intermediates.
Critical Analysis of Divergent Evidence
- Stereochemical Assignments: While most analogs adopt the (E)-configuration, describes a (Z)-isomer with a 4-bromophenyl group. This suggests that steric bulk (e.g., bromine) may favor non-planar geometries in certain cases .
Biological Activity
The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
General Synthetic Pathway
- Starting Materials : The synthesis begins with 1H-benzimidazole derivatives and substituted phenyl amines.
- Reagents : Common reagents include diisopropylethylamine (DIPEA), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU), and dimethylformamide (DMF).
- Reaction Conditions : The reactions are typically carried out under nitrogen atmosphere at low temperatures to control the reaction kinetics.
The final product is characterized by techniques such as X-ray crystallography, confirming its structural integrity and planar conformation due to intramolecular hydrogen bonding interactions .
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, compounds containing the benzimidazole scaffold have been shown to inhibit human topoisomerase I, a critical enzyme in DNA replication and transcription . The compound under consideration has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.040 | CK1δ |
| Compound B | 0.042 | CK1δ |
| This compound | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The presence of halogen substituents in the structure has been correlated with enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 12.5 | MRSA |
| Compound D | 25 | E. coli |
| This compound | TBD | TBD |
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- A series of benzimidazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Results indicated that modifications on the phenyl ring significantly influenced their anticancer activity .
- Another study focused on the antimicrobial efficacy of benzimidazole-based compounds against clinical isolates of resistant bacteria, revealing substantial activity linked to structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
